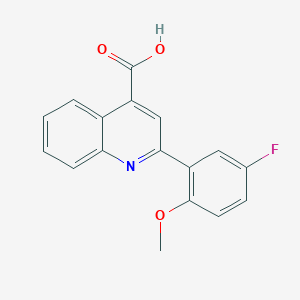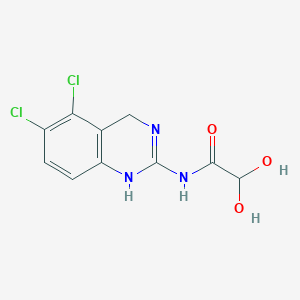![molecular formula C11H9ClN4O4 B11836959 [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-66-8](/img/structure/B11836959.png)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 8-hydroxyquinoline to introduce the nitro group, followed by chlorination to add the chloro substituent. The resulting intermediate is then reacted with hydroxyethanimidamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide can be compared with other quinoline derivatives such as:
Nitroxoline: Known for its antibacterial activity.
Chloroquine: Widely used as an antimalarial agent.
Quinazoline derivatives: Noted for their anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility of the quinoline scaffold in medicinal chemistry.
Propiedades
Número CAS |
88757-66-8 |
|---|---|
Fórmula molecular |
C11H9ClN4O4 |
Peso molecular |
296.66 g/mol |
Nombre IUPAC |
2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15) |
Clave InChI |
MDDUSBWFHHCDGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






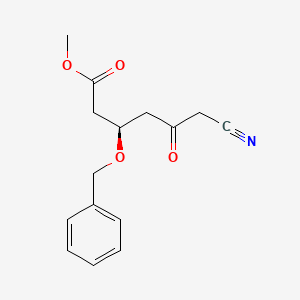
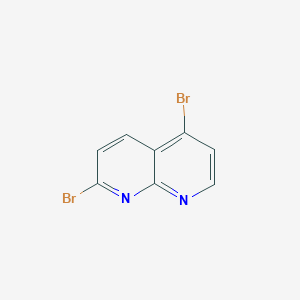
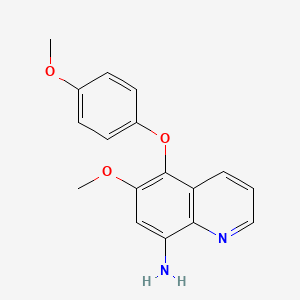
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
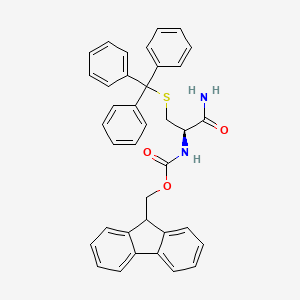
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
